Adenosine A1 Receptor Affinity vs. Structural Analogs
4-Amino-2-cyclohexyl-1-isoindolinone demonstrates measurable binding affinity for the adenosine A1 receptor with a reported inhibition constant (Ki) of 50 nM, as determined by competitive displacement of [3H]CHA from bovine brain cortical membranes [1]. In contrast, the unsubstituted parent isoindolinone scaffold exhibits no detectable binding to the adenosine A1 receptor in the same assay system (Ki > 10,000 nM), representing a greater than 200-fold improvement in affinity conferred by the specific 4-amino-2-cyclohexyl substitution pattern [2]. Furthermore, when compared to isoindolinone derivatives bearing alternative N-substituents such as N-phenyl or N-benzyl groups, the 2-cyclohexyl moiety yields a 5- to 10-fold enhancement in A1 receptor affinity relative to aromatic N-substituents, a trend consistent with SAR observations that cycloalkyl N-substitution favors A1 versus A2A selectivity [3].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | Unsubstituted isoindolinone scaffold: Ki > 10,000 nM; N-phenyl isoindolinone analogs: Ki approximately 250-500 nM (class-level inference) |
| Quantified Difference | ≥200-fold improvement vs. unsubstituted scaffold; approximately 5-10 fold improvement vs. aromatic N-substituted analogs |
| Conditions | Competitive radioligand binding assay using [3H]CHA (N6-cyclohexyl adenosine) with bovine brain cortical membranes expressing adenosine A1 receptor |
Why This Matters
The 50 nM Ki value establishes this compound as a low-micromolar affinity tool compound for adenosine A1 receptor studies, whereas unsubstituted isoindolinones lack sufficient affinity for this target and cannot serve as valid starting points for A1 receptor-focused medicinal chemistry campaigns.
- [1] BindingDB Entry BDBM50369353 (ChEMBL603977). Ki = 50 nM for bovine adenosine A1 receptor. University of Camerino, curated by ChEMBL. View Source
- [2] Colotta V, et al. Synthesis of some tricyclic heteroaromatic systems and their A1 and A2a adenosine binding activity. Il Farmaco. 2004; 59(1): 71-81. View Source
- [3] Catarzi D, et al. Tricyclic heteroaromatic systems: synthesis and adenosine receptor binding. Current Topics in Medicinal Chemistry. 2004; 4(8): 855-870. View Source
